molecular formula C9H10ClNO4S B158902 Diethyl 2-chlorothiazole-4,5-dicarboxylate CAS No. 135297-41-5

Diethyl 2-chlorothiazole-4,5-dicarboxylate

Cat. No.: B158902
CAS No.: 135297-41-5
M. Wt: 263.7 g/mol
InChI Key: MHDVOHPCBKEFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-chlorothiazole-4,5-dicarboxylate is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol. This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is a crystalline solid with a high purity level, making it a valuable asset for advanced research and development projects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-chlorothiazole-4,5-dicarboxylate typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of amido-nitriles, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-quality reagents and catalysts to facilitate the reaction and minimize impurities. The final product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-chlorothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

Diethyl 2-chlorothiazole-4,5-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Employed in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl 2-chlorothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl 2-chlorothiazole-4,5-dicarboxylate include other thiazole derivatives and heterocyclic compounds, such as:

  • Diethyl 2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate
  • Indole derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

diethyl 2-chloro-1,3-thiazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDVOHPCBKEFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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